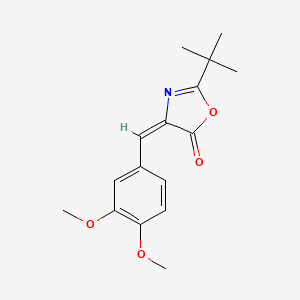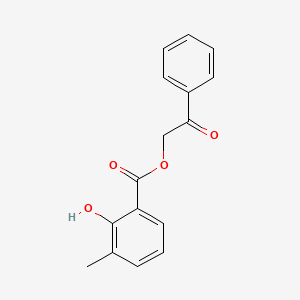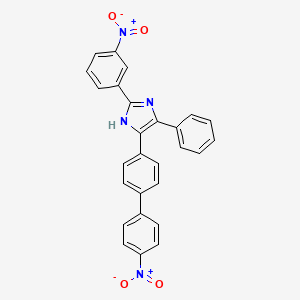![molecular formula C49H28N4O4 B14949546 2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
準備方法
The synthesis of 2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step involves the synthesis of intermediate compounds that will be used in the final reaction to form the target compound.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods and optimizing the reaction conditions for large-scale production.
化学反応の分析
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications, including:
Chemistry: This compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential medicinal properties, including its use as a drug candidate for various diseases.
Industry: It has applications in the industrial sector, including its use in the synthesis of other compounds and materials.
作用機序
The mechanism of action of 2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical effects.
類似化合物との比較
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar structure and is known for its various pharmacological activities.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives: These derivatives are studied for their potential as PI3Kδ inhibitors.
1,3-Dioxo-1,3-Dihydro-Isoindol-2-Yl Compounds: These compounds have similar functional groups and are used in various chemical and biological studies.
特性
分子式 |
C49H28N4O4 |
|---|---|
分子量 |
736.8 g/mol |
IUPAC名 |
2-[4-[5-(1,3-dioxo-4-phenylbenzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl]-4-phenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C49H28N4O4/c54-46-37-25-31-15-7-9-17-35(31)41(28-11-3-1-4-12-28)43(37)48(56)52(46)33-21-19-30(20-22-33)45-50-39-24-23-34(27-40(39)51-45)53-47(55)38-26-32-16-8-10-18-36(32)42(44(38)49(53)57)29-13-5-2-6-14-29/h1-27H,(H,50,51) |
InChIキー |
QPYAKTGBYPXTNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)C5=CC=C(C=C5)C6=NC7=C(N6)C=CC(=C7)N8C(=O)C9=CC1=CC=CC=C1C(=C9C8=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)


![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)

![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)
![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)
